8-methyl-3H-thieno[3,2-e]benzimidazole
Description
Significance of Fused Heterocyclic Systems in Drug Discovery
Fused heterocyclic systems are a cornerstone of modern drug discovery, offering a multitude of advantages to medicinal chemists. researchgate.net Their rigid frameworks can lead to higher binding affinities and selectivities for biological targets, as they reduce the entropic penalty upon binding. The diverse array of heteroatoms and substitution patterns possible within these systems allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. researchgate.net This versatility makes them attractive candidates for the development of novel therapeutic agents across a wide range of disease areas. researchgate.net
Overview of Benzimidazole (B57391) and Thiophene (B33073) Pharmacophores
The thieno[3,2-e]benzimidazole scaffold is comprised of two well-established pharmacophores: benzimidazole and thiophene.
The benzimidazole moiety, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its ability to mimic the purine (B94841) bases of nucleic acids allows it to interact with a wide variety of biological targets. Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov
The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another critical pharmacophore. It is a bioisostere of the phenyl group, often introduced into drug candidates to modulate their biological activity and pharmacokinetic properties. Thiophene-containing compounds have been successfully developed as antibacterial, anti-inflammatory, and anticancer agents. researchgate.net
Historical Context of Thienobenzimidazole Derivatives in Chemical Biology
The exploration of thienobenzimidazole derivatives is part of a larger historical trend in medicinal chemistry focused on the synthesis and evaluation of fused heterocyclic systems. While the specific history of thieno[3,2-e]benzimidazoles is not extensively documented, the development of related structures, such as thiazolo[3,2-a]benzimidazoles, dates back several decades. nih.gov Early research into these compounds was often driven by the desire to create novel structures with unique biological activities. The systematic investigation of structure-activity relationships (SAR) has since become a key aspect of this field, guiding the design of more potent and selective derivatives.
Research Findings on Thieno[3,2-e]benzimidazole Derivatives
Studies on related thieno-fused pyrimidines and benzimidazoles have highlighted their potential as inhibitors of various enzymes and receptors. For instance, derivatives of thieno[3,2-d]pyrimidinones have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis. nih.gov Furthermore, various thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.gov
The synthesis of thieno[3,2-e]benzimidazole scaffolds generally involves multi-step reaction sequences, starting from appropriately substituted thiophene or benzimidazole precursors. The introduction of a methyl group at the 8-position, as in the target compound, would require a specific synthetic strategy, likely involving a starting material that already contains this substituent or a late-stage methylation reaction.
Data on Related Thieno-Fused Heterocycles
To provide context for the potential properties of 8-methyl-3H-thieno[3,2-e]benzimidazole, the following table summarizes data on related thieno-fused heterocyclic systems.
| Scaffold | Investigated Biological Activity | Reference |
| Thieno[3,2-d]pyrimidinone | 17β-HSD2 Inhibition | nih.gov |
| Thieno[2,3-d]pyrimidine | Anticancer, Antimicrobial | nih.gov |
| Thiazolo[3,2-a]benzimidazole | Antibacterial, Antifungal, Anti-inflammatory | nih.gov |
| Thieno[3,2-d] nih.govresearchgate.netthiazine | Antibacterial, Antifungal | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
8-methyl-3H-thieno[3,2-e]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-6-4-13-8-3-2-7-10(9(6)8)12-5-11-7/h2-5H,1H3,(H,11,12) |
InChI Key |
RNHAHPKORIYVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C3=C(C=C2)NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 3h Thieno 3,2 E Benzimidazole and Its Analogs
General Synthetic Routes to Thieno[3,2-e]benzimidazole Systems
The creation of the core thieno[3,2-e]benzimidazole structure can be achieved through several established synthetic routes. These methods focus on the efficient formation of the fused imidazole (B134444) ring onto a pre-existing thienobenzofuran backbone or the concurrent construction of the heterocyclic systems.
Intramolecular cyclization is a cornerstone in the synthesis of complex heterocyclic systems like thienobenzimidazoles. This approach typically involves a precursor molecule that contains all the necessary atoms for the ring system, which then undergoes an internal reaction to form the final fused structure. A prominent strategy is the intramolecular aromatic nucleophilic substitution (SNAr) of a nitro group activated by a benzimidazole (B57391) ring. nih.gov In a related context, the cyclization of 2-(allylthio)-1H-benzimidazoles using iodine or bromine is a known method to generate fused thiazolo[3,2-a]benzimidazole derivatives, demonstrating the utility of cyclization in forming fused sulfur-containing heterocycles. nih.gov Similarly, visible-light-promoted radical cyclization of 2-alkynylthioanisoles offers a modern approach to synthesizing benzothiophenes. researchgate.net Another powerful technique involves the cascade synthesis of related thieno[2,3-b]pyridines through the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. scielo.br
The condensation reaction between an ortho-phenylenediamine derivative and a carbonyl compound (such as an aldehyde or carboxylic acid) is one of the most direct and widely used methods for synthesizing the benzimidazole moiety. nih.govsemanticscholar.org To construct a thieno[3,2-e]benzimidazole, this reaction would be adapted by using a thiophene-based aldehyde or carboxylic acid derivative, which condenses with an appropriate o-phenylenediamine (B120857). Various catalysts, including solid acids like ZrO2–Al2O3, can be employed to facilitate this reaction, often with the benefit of being recyclable. nih.gov The mechanism generally involves the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring fused to the thiophene (B33073).
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| ZrO2–Al2O3 (solid acid) | Thermal conditions | Good yields, catalyst can be recycled and reused for up to five cycles. | nih.gov |
| Brønsted acidic ionic liquid [DodecIm][HSO4] | Mild conditions | High yields, reusable catalyst (at least four times). | nih.gov |
| Nano-Fe2O3 | Aqueous medium | Short reaction times, high efficiency, recyclable catalyst. | semanticscholar.org |
| Nanocrystalline magnesium oxide | Mild conditions | Short reaction times, high yields, scalable, reusable catalyst (five cycles). | semanticscholar.org |
Nucleophilic substitution reactions provide a versatile pathway for assembling the thieno[3,2-e]benzimidazole skeleton. rsc.orgresearchgate.net This strategy can involve the reaction of a nucleophile, such as a 2-mercaptobenzimidazole (B194830), with an electrophilic species. nih.gov For instance, the reaction of 2-mercaptobenzimidazole with α-halogenated ketones or other suitable electrophiles leads to an intermediate that can subsequently cyclize to form a fused thiazole (B1198619) ring, a structure related to the thieno-fused system. nih.gov Another approach involves the intramolecular SNAr where a pendant nucleophile on the benzimidazole ring attacks an activated position on an adjacent aromatic ring, leading to cyclization. nih.gov These methods are powerful as they allow for the introduction of various substituents onto the heterocyclic core by choosing appropriately functionalized starting materials.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of complex heterocycles. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide. nih.govrsc.org In the context of thieno[3,2-e]benzimidazole synthesis, a Suzuki coupling could be envisioned to connect a pre-functionalized thiophene ring with a benzimidazole ring. For example, a bromo-substituted benzimidazole could be coupled with a thiophene boronic acid, or vice-versa. This method offers high functional group tolerance and generally proceeds under mild conditions, making it a valuable strategy for synthesizing substituted derivatives. nih.govnih.gov
| Reactants | Catalyst/Base | Solvent/Temperature | Product Type | Reference |
|---|---|---|---|---|
| 2,5-dibromo-3-hexylthiophene and aryl-boronic acids | Pd(PPh3)4 / K3PO4 | Not specified / 90 °C | 2,5-biaryl-3-hexylthiophenes | nih.gov |
| 2-amino-6-bromobenzothiazole and aryl boronic acids | Pd(0) catalyst | DMF / Reflux | 2-amino-6-arylbenzothiazoles | nih.gov |
| ortho-bromoanilines and various boronic esters | Not specified | Not specified | Diversified aniline (B41778) derivatives | rsc.org |
Specific Synthetic Pathways to 8-Methylated Thienobenzimidazole Derivatives
Direct synthetic routes for 8-methyl-3H-thieno[3,2-e]benzimidazole are not extensively documented in the literature. However, its synthesis can be logically inferred by combining general methods for thienobenzimidazole construction with strategies for introducing a methyl group at the 8-position.
A plausible approach involves starting with a methylated precursor. For example, the condensation reaction described in section 2.1.2 could be adapted by using 4-methyl-1,2-phenylenediamine as the starting material. The condensation of this diamine with a suitable thiophene-2,3-dicarbaldehyde or a related derivative would lead to the formation of the desired this compound.
Alternatively, synthetic methods developed for C-methylated flavonoids can provide insight. For instance, the synthesis of 8-C-methylated homoisoflavones has been achieved starting from 3-C-methylated acetophenones. scirp.orgscirp.org This suggests a strategy where the methyl group is incorporated into one of the aromatic precursors before the key cyclization or condensation steps that form the final fused heterocyclic system.
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. chemijournal.commdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and using energy-efficient methods. semanticscholar.org
Several green techniques are applicable to the synthesis of thieno[3,2-e]benzimidazoles:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often increases product yields. mdpi.commdpi.com The microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using a Lewis acid catalyst like Er(OTf)₃ has been reported to be highly efficient. mdpi.com
Use of Green Catalysts: Researchers have explored the use of environmentally benign catalysts. These include reusable solid acid catalysts and even natural catalysts like lemon juice, which can provide the acidic medium required for certain condensation reactions. nih.govchemijournal.com
Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanical methods like ball milling can significantly reduce chemical waste. semanticscholar.orgrasayanjournal.co.in The synthesis of benzimidazoles via ball-milling using a ZnO-NP catalyst is an example of a solvent-free approach. semanticscholar.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient. rasayanjournal.co.in They reduce the number of synthetic steps and purification processes, aligning well with green chemistry principles.
| Green Approach | Description | Example Application | Reference |
|---|---|---|---|
| Microwave Irradiation | Uses microwave energy to heat reactions, reducing time and increasing yield. | Synthesis of 1,2-disubstituted benzimidazoles. | mdpi.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or ball-milling. | Synthesis of benzimidazoles using a ZnO-NP catalyst via ball-milling. | semanticscholar.org |
| Green Catalysts | Use of non-toxic, reusable, or naturally derived catalysts. | Synthesis of dihydropyrimidinones using lemon juice as a biocatalyst. | chemijournal.com |
| Aqueous Media | Using water as an eco-friendly solvent. | Aromatic nucleophilic substitution reactions of nitroimidazoles in water. | nih.gov |
Advanced Structural Analysis and Conformational Studies
X-ray Crystallography of Thienobenzimidazole Derivatives
While specific crystallographic data for 8-methyl-3H-thieno[3,2-e]benzimidazole is not extensively documented, the analysis of closely related thienobenzimidazole and benzimidazole (B57391) derivatives provides significant insights into its solid-state structure. nih.govmdpi.commdpi.comnih.gov X-ray diffraction studies on analogous compounds reveal that the fused heterocyclic system, consisting of a benzimidazole core fused to a thiophene (B33073) ring, is typically planar or nearly planar. mdpi.commdpi.com
In many benzimidazole derivatives, the core structure demonstrates planarity, which is crucial for enabling significant π-π stacking interactions in the crystal lattice. mdpi.com For instance, in the crystal structure of (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole, the dihedral angle between the imidazole (B134444) and thiophene rings is a mere 16.89 (19)°. nih.gov This suggests a high degree of planarity across the molecule. Such stacking interactions, along with hydrogen bonding networks, are fundamental in stabilizing the supramolecular assembly in the solid state. nih.govmdpi.com
The planarity of the fused ring system is a recurring feature in related structures. For example, in a series of synthesized thiazolo[3,2-a]benzimidazoles, the core benzimidazole moiety is consistently reported as being planar. nih.gov This planarity facilitates the formation of one-dimensional columnar arrangements or two-dimensional wave-like sheets through intermolecular forces. nih.gov
The table below summarizes representative crystallographic data for a related benzimidazole derivative, highlighting the typical parameters observed in such systems.
Table 1: Representative Crystal Data for a Related Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Formula | C₁₃H₁₀N₂S |
| Molecular Weight | 226.06 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.239 (2) |
| b (Å) | 16.389 (3) |
| c (Å) | 11.487 (2) |
| V (ų) | 2304.1 (7) |
| Z | 8 |
Data sourced from a study on (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole for illustrative purposes. nih.gov
Spectroscopic Investigations for Detailed Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and understanding its electronic characteristics.
Infrared (IR) Spectroscopy
The IR spectrum of thieno[2,3-d]pyrimidine (B153573) and benzimidazole derivatives provides key information about the functional groups present. researchgate.netresearchgate.net For this compound, characteristic absorption bands are expected for N-H stretching, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations within the fused heterocyclic rings. Typically, N-H stretching vibrations appear in the region of 3100-3500 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching bands are generally observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be expected around 2850-2960 cm⁻¹. rasayanjournal.co.in The C=N and C=C stretching vibrations, characteristic of the heterocyclic framework, are typically found in the 1450-1650 cm⁻¹ region. researchgate.netrasayanjournal.co.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise connectivity of atoms. In the ¹H NMR spectrum of a related 1-[(2,5-Dimethyl)-1H-1,3-benzimidazole-1-yl) methyl]-1H-1,2,3-benzotriazole, the methyl protons appear as a singlet around δ 2.52 ppm. rasayanjournal.co.in Aromatic protons typically resonate in the downfield region of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their position within the fused ring system. rasayanjournal.co.in The N-H proton of the imidazole ring is expected to appear as a broad singlet at a more downfield chemical shift. mdpi.com
The ¹³C NMR spectrum would show a distinct signal for the methyl carbon, typically in the aliphatic region (δ 10-30 ppm). mdpi.com The aromatic and heterocyclic carbons would resonate in the δ 110-160 ppm range. mdpi.com The chemical shifts of the carbons in the benzene (B151609) and thiophene rings are influenced by the electron distribution within the fused system. epa.gov
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₈N₂S), the molecular ion peak (M+) would be expected at m/z 188.04. The fragmentation pattern would provide further structural information, showing characteristic losses of fragments such as HCN, CH₃, and S.
The table below presents a summary of expected spectroscopic data for this compound based on analyses of related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| IR (cm⁻¹) | ~3400 (N-H), ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1620 (C=N), ~1580 (C=C) |
| ¹H NMR (ppm) | ~2.5 (s, 3H, CH₃), 7.0-8.5 (m, Ar-H), >10 (br s, 1H, NH) |
| ¹³C NMR (ppm) | ~15-25 (CH₃), 110-150 (Ar-C) |
| MS (m/z) | 188 (M⁺) |
Conformational Analysis and Molecular Geometry
Computational studies on related benzimidazole and thienobenzothiazole systems provide valuable insights into the conformational preferences and molecular geometry of this compound. nih.govnih.gov Density Functional Theory (DFT) calculations are often employed to determine the most stable conformations and to analyze geometric parameters such as bond lengths and angles. nih.govnih.gov
The fused thieno[3,2-e]benzimidazole core is expected to be largely planar, which allows for efficient π-electron delocalization across the entire ring system. nih.gov This planarity is a key feature influencing the electronic and photophysical properties of such molecules. The methyl group attached to the benzene ring does not significantly distort the planarity of the fused system.
Computational analyses of similar heterocyclic systems have shown that different tautomeric and conformational forms can exist. researchgate.net For this compound, tautomerism involving the proton on the imidazole nitrogen is possible. The relative energies of these tautomers can be calculated to predict the most stable form in different environments (gas phase vs. solution). nih.gov The geometry of the molecule, including bond lengths and angles, is influenced by the electronic nature of the fused rings and the position of the methyl substituent.
Mechanistic Investigations of Biological Action
Interaction with Molecular Targets
No specific molecular target interaction studies have been published for 8-methyl-3H-thieno[3,2-e]benzimidazole. The following subsections discuss the activities of related but different chemical compounds.
Enzyme Inhibition Studies
While there is no specific data for this compound, the broader classes of benzimidazoles and thieno-fused pyrimidines are widely investigated as enzyme inhibitors. nih.gov
EGFR Tyrosine Kinase: Certain thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. benthamdirect.com These compounds are often designed as bioisosteres of known quinazoline-based EGFR inhibitors like gefitinib. benthamdirect.com
PI3K: The phosphoinositide 3-kinase (PI3K) family is another target for related scaffolds. Substituted thieno[3,2-d]pyrimidines have been explored as potential PI3K inhibitors. researchgate.net
sEH/FAAH: Dual inhibitors targeting fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) have been developed from other heterocyclic scaffolds as a strategy for managing inflammatory pain. nih.gov
Mtb-FtsZ: Trisubstituted benzimidazoles have been identified as inhibitors of the Mycobacterium tuberculosis FtsZ (Mtb-FtsZ) protein, a crucial component in bacterial cell division. nih.govbenthamdirect.com These inhibitors disrupt the proper assembly of FtsZ, leading to bacterial growth inhibition. benthamdirect.com
tRNA (Guanine37-N1)-methyltransferase (TrmD): Thienopyrimidinone derivatives have been designed to inhibit the bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD), which is essential for the survival of many bacterial pathogens. semanticscholar.orgnih.gov
α-amylase: This enzyme is not a commonly cited target in the context of advanced thieno-benzimidazole research, which tends to focus on oncology and infectious diseases.
Tyrosinase: Benzimidazole-thione Schiff base derivatives have shown potent tyrosinase inhibitory activities, suggesting that the benzimidazole (B57391) scaffold can be adapted to target this enzyme, which is involved in melanin (B1238610) production. researchgate.net
Epigenetic Target Modulation
The benzimidazole core is present in various molecules designed to modulate epigenetic targets. benthamdirect.com
Histone Deacetylases (HDACs): Novel benzimidazole-linked (thio)hydantoin derivatives have been designed as potent HDAC inhibitors, showing activity in the nanomolar range. nih.gov These compounds typically work by chelating the zinc ion within the enzyme's active site. nih.gov
BRD4: A novel 7-phenoxy-benzimidazole derivative was recently investigated as a potent inhibitor of the bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in cancer.
Protein Arginine Methyltransferases (PRMTs): PRMTs, which methylate arginine residues on histone and non-histone proteins, are crucial in many cellular processes. While a key therapeutic target, specific inhibitors based on the thieno[3,2-e]benzimidazole scaffold are not documented.
DNA Interaction and Binding Affinity
Direct DNA interaction studies for this compound are absent from the literature. However, related benzimidazole-4,7-dione derivatives have been studied for their ability to degrade DNA, suggesting that some members of the broader benzimidazole family can interact with nucleic acids.
Cellular Localization Studies
Specific studies detailing the subcellular location of this compound have not been performed. Such studies are typically conducted on lead compounds that show significant biological activity.
Cell Cycle Perturbation Analysis
There is no information on cell cycle analysis using this compound. For context, other fused benzimidazole derivatives have been shown to induce cell cycle arrest. For instance, a related aminothiazolo[3,2-a]benzimidazole derivative was found to cause cell cycle arrest at the G2/M phase. Similarly, some thieno[2,3-b]pyridine (B153569) compounds, another class of related heterocycles, also promote G2/M arrest.
Apoptotic Pathway Induction
The ability of this compound to induce apoptosis has not been reported. Studies on related structures show that this is a common mechanism of action for anticancer compounds. For example, some thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in breast cancer cells. benthamdirect.com Likewise, certain JAK3 inhibitors with a thieno[3,2-d]pyrimidine (B1254671) scaffold have been found to induce apoptosis in B lymphoma cells.
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity
The biological activity of the 8-methyl-3H-thieno[3,2-e]benzimidazole scaffold is significantly influenced by the nature and position of various substituents. Research has shown that modifications at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) core, as well as on the thiophene (B33073) ring, can dramatically alter the pharmacological properties of these compounds. nih.gov
For instance, in related benzimidazole structures, the introduction of electron-donating groups, such as methoxy (B1213986) groups on an attached pyrid-2-yl moiety, has been shown to enhance anti-inflammatory potency. researchgate.net Conversely, the presence of electron-withdrawing groups can also lead to significant activity, depending on the target. For example, a nitro group at the C5 position of the benzimidazole ring has been associated with potent inhibitory activity against certain kinases. researchgate.net
In a series of benzimidazole-based pyrrole/piperidine hybrids, a nitro group at the 5-position of the benzimidazole ring, combined with a meta-nitro substitution on an aryl ring, resulted in the most potent inhibition of both acetylcholinesterase and butyrylcholinesterase. nih.gov This highlights the synergistic effect of substituents on different parts of the molecule. Furthermore, the position of a substituent on an attached aryl ring can cause a significant alteration in inhibitory potential, as seen with methoxy groups at the ortho versus para positions. nih.gov
The following table summarizes the impact of various substituents on the biological activity of related benzimidazole derivatives, providing a predictive framework for the modification of this compound.
Interactive Data Table: Impact of Substituents on Biological Activity of Benzimidazole Derivatives
| Position of Substitution | Substituent | Observed Biological Activity | Reference Compound Example |
| Benzimidazole C2 | Aryl groups | Can enhance various activities | 2-phenyl-1H-benzo[d]imidazole |
| Benzimidazole C5/C6 | Nitro (NO₂) | Potent kinase inhibition | 5-nitro-1H-benzo[d]imidazole |
| Benzimidazole C5/C6 | Methoxy (OCH₃) | Potent enzyme inhibition | 5-methoxy-1H-benzo[d]imidazole |
| Attached Aryl Ring | Nitro (NO₂) | Increased enzyme inhibition | N-(m-nitrophenyl)acetamide |
| Attached Aryl Ring | Methoxy (OCH₃) | Altered inhibitory potential | N-(o-methoxyphenyl)acetamide |
Role of Core Scaffold Modifications (Benzimidazole, Thiophene Ring Systems)
The core scaffold of this compound, comprising fused benzimidazole and thiophene rings, is a privileged structure in medicinal chemistry. citedrive.com The benzimidazole moiety, a fusion of benzene (B151609) and imidazole (B134444) rings, provides a versatile platform for interacting with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Its ability to mimic natural purine (B94841) bases allows it to interact with a wide range of enzymes and receptors.
In related thieno[3,2-d]pyrimidine (B1254671) derivatives, the thieno-fused system has been shown to be a key determinant of their anticancer activity. rsc.org Similarly, for thieno[3,2-c]pyridine (B143518) imidazoles, the core scaffold is essential for their potent inhibitory activity against kinases like ALK5. nih.gov The rigidity and planarity conferred by the fused ring system can enhance binding affinity to target proteins.
Bioisosteric Replacements and Their Effects on Potency and Selectivity
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. In the context of this compound, various bioisosteric replacements can be envisioned to enhance potency and selectivity.
One common bioisosteric replacement for the benzimidazole core is the benzoxazole (B165842) or benzothiazole (B30560) moiety. While these replacements maintain the bicyclic aromatic structure, the change in the heteroatom (oxygen or sulfur for nitrogen) can significantly alter the hydrogen bonding capacity and electronic properties of the molecule.
The thiophene ring itself can be considered a bioisostere of a benzene ring. Replacing a phenyl group with a thiophene ring can impact lipophilicity, metabolic stability, and interaction with the target. For example, in a series of benzimidazole derivatives, replacing a phenyl group at the C2 position with a thiophene ring was found to influence their antimicrobial activity. nih.gov
Furthermore, functional groups on the scaffold can be replaced by bioisosteres. For instance, a carboxylic acid group could be replaced by a tetrazole or a sulfonamide group to improve metabolic stability and cell permeability while retaining the acidic character necessary for interaction with the target.
Stereochemical Considerations in SAR
Stereochemistry plays a critical role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors. While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with markedly different biological activities.
For instance, if a substituent with a chiral center is introduced, for example, at the N3 position or on the methyl group at C8, the resulting enantiomers or diastereomers may exhibit different potencies and selectivities. This is because the spatial arrangement of atoms in one stereoisomer may allow for a more favorable interaction with the binding site of a target protein than the other stereoisomer.
Although specific studies on the stereochemistry of this compound derivatives are limited, general principles from related heterocyclic systems underscore the importance of stereochemical considerations. For many biologically active compounds, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the drug discovery process.
Computational and Cheminformatic Insights into this compound
The study of heterocyclic compounds like this compound heavily relies on computational chemistry and cheminformatics to predict and understand their physicochemical properties and biological activities. These in silico methods provide a rational basis for drug design and materials science, offering insights that are often difficult to obtain through experimental means alone. This article explores the key computational approaches applied to the thieno[3,2-e]benzimidazole scaffold and related structures.
Computational Chemistry and Cheminformatics Approaches
Computational techniques are indispensable for elucidating the potential of novel chemical entities. For the 8-methyl-3H-thieno[3,2-e]benzimidazole scaffold, these methods can predict how the molecule interacts with biological targets, what structural features are key for its activity, and its fundamental electronic and intermolecular characteristics.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is crucial for understanding how a ligand, such as a thieno[3,2-e]benzimidazole derivative, might interact with the binding site of a protein or enzyme.
Detailed research findings on related benzimidazole (B57391) and thienopyrimidine structures show that these scaffolds are promising inhibitors for a variety of biological targets. For instance, docking studies on benzimidazolone derivatives have been used to explore their interaction modes with p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory pathways. Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and PI3K to predict their anticancer mechanisms. nih.gov For benzimidazole-thiadiazole hybrids, docking simulations against the 14-α demethylase enzyme of Candida species helped identify the most active compounds, with the thiadiazole core interacting with the enzyme's heme group and the benzimidazole's NH group forming hydrogen bonds. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding the design of more potent molecules. nih.govnih.gov
| Scaffold Type | Protein Target | Therapeutic Area | Reference |
|---|---|---|---|
| Benzimidazolone | p38 MAPK | Anti-inflammatory | |
| Thieno[3,2-d]pyrimidine | EGFR, PI3K | Anticancer | nih.gov |
| Benzimidazole-thiadiazole | 14-α demethylase (CYP51) | Antifungal | nih.gov |
| Benzimidazole | MDM2 Protein | Anticancer | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds. biointerfaceresearch.com
2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. These descriptors can include topological, constitutional, and electronic properties. Studies on novel benzenesulfonamide-benzimidazole hybrids have successfully used 2D and 3D molecular descriptors with multiple linear regression (MLR) to build statistically significant QSAR models for predicting cytotoxic activity against various cancer cell lines. nih.gov In another study on 2-substituted 1H-benzimidazole-4-carboxamide derivatives, various descriptors were generated and used as inputs for MLR and artificial neural network (ANN) models to establish a quantitative relationship with antiviral activity. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods go a step further by considering the 3D structure of molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that aligns a series of molecules and calculates their steric and electrostatic fields. These fields are then correlated with biological activity to generate a predictive model.
A 3D-QSAR study on a series of thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors produced statistically valid CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models with good predictive power. nih.gov Similarly, a CoMFA model for benzimidazole derivatives targeting the 5-HT(4) receptor showed high predictive ability, indicating that steric (43.5%) and electrostatic (50.3%) fields were the most relevant descriptors for structure-activity relationships. nih.gov For a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, both CoMFA and CoMSIA models were established with excellent verification and prediction capabilities. rsc.org These models generate contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity, providing crucial guidance for designing more potent compounds. rsc.org
| Parameter | Value/Contribution |
|---|---|
| Predictive Ability (q²) | 0.789 nih.gov |
| Correlative Coefficient (r²) | 0.997 nih.gov |
| Steric Field Contribution | 43.5% nih.gov |
| Electrostatic Field Contribution | 50.3% nih.gov |
| Solvation Energy Contribution | 6.1% nih.gov |
Molecular Dynamics (MD) simulations provide insights into the physical motion of atoms and molecules over time. ekb.eg This technique is often used to complement molecular docking by assessing the stability of a predicted ligand-protein complex in a simulated physiological environment. The simulation tracks the movements and conformational changes of the complex, allowing for the calculation of binding free energies using methods like MM/PBSA and MM/GBSA. ekb.eg
For benzimidazole–thiadiazole hybrids, 100-nanosecond MD simulations were performed to test the stability of the docked compounds within the active site of the CYP51 enzyme. nih.gov In another study, MD simulations were used to explore the binding modes of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, revealing that the amino acid Asn535 plays a crucial role in stabilizing the inhibitors. rsc.org The process typically involves gradually heating the system to a physiological temperature (e.g., 300 K) and then running the simulation for an extended period under constant pressure and temperature to observe the dynamic behavior of the complex. ekb.eg
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for calculating properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability.
In a study of benzimidazole–thiadiazole hybrids, HOMO–LUMO analysis showed that the compound with the highest antibacterial activity also had the lowest energy gap (ΔE = 3.432 eV), indicating higher chemical reactivity. nih.gov Such calculations are vital for understanding the electronic characteristics that may influence a molecule's biological activity and interaction mechanisms.
Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions indicate longer contacts and white areas represent contacts around the van der Waals separation. nih.govnih.gov
This analysis is often paired with 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For a benzimidazole derivative, Hirshfeld analysis revealed that H···H (47.5%), C···H/H···C (27.6%), O···H/H···O (12.4%), and N···H/H···N (6.1%) were the most significant contacts contributing to the crystal packing. nih.gov The sharp spikes in the fingerprint plots correspond to specific interactions like hydrogen bonds and π-π stacking. nih.gov This method provides a detailed picture of how molecules pack in the solid state, which is crucial for understanding polymorphism and material properties.
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 47.5 | nih.gov |
| C···H/H···C | 27.6 | nih.gov |
| O···H/H···O | 12.4 | nih.gov |
| N···H/H···N | 6.1 | nih.gov |
| C···C | 4.6 | nih.gov |
Lack of Publicly Available Research Hinders Analysis of this compound
Following an extensive search of scientific literature and chemical databases, no specific information is available regarding the derivatization and analog development of the chemical compound This compound . The investigation, which aimed to gather data on the synthesis of novel derivatives, the design of hybrid compounds, and optimization strategies for potency and selectivity, did not yield any results pertaining to this specific molecular scaffold.
While the broader classes of benzimidazoles and thieno-fused heterocyclic systems are well-represented in medicinal chemistry research, studies focusing explicitly on the this compound core structure appear to be absent from the public domain.
Research into related compounds, such as thieno[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and various benzimidazole hybrids, highlights the general interest in these structural motifs for developing new therapeutic agents. nih.govnih.govacs.orgnih.govnih.gov For instance, derivatives of the benzimidazole ring system are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Similarly, various thienopyrimidine cores have been explored as inhibitors of kinases and other biological targets. nih.govresearchgate.net
However, the specific arrangement of the thiophene (B33073) and benzimidazole rings in the thieno[3,2-e]benzimidazole isomer, particularly with an 8-methyl substitution, is not documented in the available literature concerning synthesis, derivatization, or biological evaluation. This indicates that this compound may be a novel or niche compound that has not yet been the subject of published scientific investigation.
Without primary research data, it is not possible to provide details on the following topics as requested:
Derivatization and Analog Development of the 8 Methyl 3h Thieno 3,2 E Benzimidazole Scaffold
Optimization Strategies for Potency and Selectivity:In the absence of initial biological activity data, no structure-activity relationship (SAR) studies or optimization strategies can be reported.
Therefore, a detailed article on the derivatization and analog development of 8-methyl-3H-thieno[3,2-e]benzimidazole cannot be generated at this time due to the lack of foundational scientific research on the compound.
Research Gaps and Future Perspectives
Unexplored Biological Activities
While the broader benzimidazole (B57391) and thienopyrimidine families have been extensively studied, the specific biological profile of 8-methyl-3H-thieno[3,2-e]benzimidazole is yet to be systematically investigated. The existing body of literature on related compounds suggests several promising avenues for exploration.
Anticancer Potential: Thienopyrimidine derivatives are recognized as bioisosteres of purines and have been investigated as inhibitors of various protein kinases, which are crucial in cancer progression. researchgate.net Derivatives of thieno[2,3-d]pyrimidine (B153573) have shown efficacy against a range of cancer cell lines, including breast, colon, and lung cancer. nih.govscirp.orgmdpi.com The mechanism often involves the induction of apoptosis, oxidative stress, and mitotic catastrophe in cancer cells. nih.gov Given that the benzimidazole scaffold is also a core component of several anticancer agents, it is highly probable that this compound could exhibit significant antiproliferative properties. Future studies should, therefore, focus on screening this compound against a panel of cancer cell lines to determine its efficacy and selectivity.
Antimicrobial Activity: Benzimidazole and its derivatives have a long history of use as antimicrobial agents. nih.govnih.gov Thiazolobenzimidazoles, a related class of compounds, have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov Furthermore, substituted thienopyrimidines have also been reported to possess antibacterial and antifungal properties. nih.govnih.govmdpi.com The structural attributes of this compound make it a prime candidate for antimicrobial screening against a wide range of clinically relevant pathogens, including drug-resistant strains.
Neuroprotective Effects: Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives. These compounds have shown the ability to mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases. acs.orgnih.govresearchgate.netnih.gov Some benzimidazole derivatives can cross the blood-brain barrier and modulate the expression of inflammatory cytokines and antioxidant enzymes. nih.govelsevierpure.com The unexplored neuropharmacological profile of this compound warrants investigation, particularly its potential to offer therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.
| Potential Biological Activity | Rationale based on Related Compounds | Key Research Question |
| Anticancer | Thienopyrimidines and benzimidazoles are known anticancer scaffolds. researchgate.netscirp.org | What is the cytotoxic profile of this compound against various cancer cell lines? |
| Antimicrobial | Benzimidazoles and thienopyrimidines exhibit broad-spectrum antimicrobial activity. nih.govnih.gov | Does this compound show efficacy against clinically relevant bacteria and fungi? |
| Neuroprotective | Benzimidazole derivatives have demonstrated neuroprotective effects by reducing neuroinflammation and oxidative stress. acs.orgnih.gov | Can this compound protect against neuronal damage in models of neurodegeneration? |
Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is crucial for the exploration of any new chemical entity. While the synthesis of the thieno[3,2-e]benzimidazole ring system has not been as extensively documented as some of its isomers, established methods for the construction of related fused heterocyclic systems can be adapted.
A plausible approach for the synthesis of this compound would likely involve a multi-step sequence. One potential strategy could start from a substituted benzimidazole, followed by the construction of the fused thiophene (B33073) ring. For instance, a reaction sequence could be envisioned that begins with a suitably substituted o-phenylenediamine (B120857) to form the benzimidazole core, followed by reactions to build the thiophene ring.
The condensation of 1,2-benzenediamines with aldehydes is a common and efficient method for benzimidazole synthesis. nih.gov For the target compound, a 4-methyl-1,2-phenylenediamine would be a logical starting material. Subsequent functionalization of the resulting benzimidazole would be necessary to introduce the appropriate groups for the thiophene ring closure.
An alternative strategy could involve the construction of the thiophene ring first, followed by the annulation of the imidazole (B134444) ring. Multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, represent a modern and efficient approach that could be explored for the synthesis of this scaffold. organic-chemistry.org
| Synthetic Strategy | Key Starting Materials | Potential Advantages |
| Benzimidazole-first approach | 4-methyl-1,2-phenylenediamine, aldehyde/carboxylic acid | Utilizes well-established benzimidazole synthesis methods. nih.gov |
| Thiophene-first approach | Substituted thiophene derivative | May allow for greater control over thiophene ring substitution. |
| Multicomponent reaction | Substituted o-phenylenediamine, a sulfur-containing component, and a third reactant | High atom economy and operational simplicity. organic-chemistry.org |
Advanced Mechanistic Characterization
Understanding the mechanism of action is a critical step in the development of any new therapeutic agent. For this compound, a range of advanced analytical and computational techniques can be employed to elucidate how it exerts its biological effects.
Molecular Docking and Simulation: Computational methods such as molecular docking can be used to predict the binding affinity and mode of interaction of the compound with various biological targets, such as protein kinases or microbial enzymes. researchgate.netelsevierpure.com These in silico studies can provide valuable insights into the potential mechanism of action and guide further experimental work.
Enzyme Inhibition Assays: If a specific enzyme is identified as a potential target through docking studies, in vitro enzyme inhibition assays can be performed to confirm this interaction and determine the inhibitory potency (e.g., IC₅₀ value). For instance, if anticancer activity is observed, a panel of protein kinases known to be involved in cancer cell proliferation could be tested. nih.gov
Cellular and Molecular Biology Techniques: To understand the effects of the compound at the cellular level, a variety of techniques can be utilized. These include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and measurement of reactive oxygen species (ROS) production. nih.gov Western blotting can be used to assess the expression levels of key proteins involved in signaling pathways affected by the compound.
| Characterization Technique | Information Gained | Relevance |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.net | Guides target identification and lead optimization. |
| Enzyme Inhibition Assays | Determination of inhibitory potency (IC₅₀) against specific enzymes. nih.gov | Confirms the mechanism of action and allows for quantitative comparison with other inhibitors. |
| Cell Cycle Analysis | Identifies at which phase of the cell cycle the compound induces arrest. nih.gov | Provides insight into the antiproliferative mechanism. |
| Apoptosis Assays | Quantifies the induction of programmed cell death. nih.gov | Confirms a key mechanism of anticancer activity. |
Design of Next-Generation Thienobenzimidazole-Based Agents
Once the initial biological activity of this compound is established, the next logical step is to design and synthesize new analogs with improved properties. This process is guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications to the core structure affect its biological activity. nih.govmdpi.comyoutube.com
Systematic Structural Modifications: A systematic approach to SAR would involve synthesizing a library of derivatives with modifications at various positions of the thienobenzimidazole scaffold. For example, the methyl group at the 8-position could be replaced with other alkyl or aryl groups, or with electron-withdrawing or electron-donating substituents. The effect of these changes on biological activity would then be evaluated.
Introduction of Pharmacophoric Features: Based on the SAR data, specific pharmacophoric features known to enhance activity against a particular target can be incorporated into the structure. For example, if the compound shows promise as a kinase inhibitor, moieties known to interact with the ATP-binding site of kinases could be appended to the scaffold. nih.gov
Optimization of Physicochemical Properties: In addition to potency, the design of next-generation agents must also consider their drug-like properties, such as solubility, metabolic stability, and bioavailability. Modifications to the structure can be made to optimize these parameters, for example, by introducing polar groups to improve solubility. nih.gov
| Design Strategy | Objective | Example Modification |
| Structure-Activity Relationship (SAR) Studies | To understand the relationship between chemical structure and biological activity. nih.gov | Varying the substituent at the 8-position of the thienobenzimidazole ring. |
| Introduction of Bioisosteres | To improve potency or modulate physicochemical properties. | Replacing the methyl group with a trifluoromethyl group. |
| Prodrug Approach | To enhance bioavailability. nih.gov | Attaching a cleavable promoiety to improve absorption. |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
